Cordypyridone C -

Cordypyridone C

Catalog Number: EVT-1580347
CAS Number:
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cordypyridone C is a natural product found in Polycephalomyces nipponicus with data available.
Overview

Cordypyridone C is a naturally occurring compound classified as a pyridone alkaloid, specifically derived from the genus Cordyceps, which includes entomopathogenic fungi. This compound has garnered interest due to its potential biological activities and unique structural characteristics. Cordypyridone C has been isolated in low yields from the culture broth of certain Cordyceps species, particularly Cordyceps militaris, where it is part of a broader class of secondary metabolites known for various pharmacological effects.

Source

Cordypyridone C is primarily sourced from the fermentation of Cordyceps fungi, particularly C. militaris and related species. The isolation process typically involves culturing the fungi in large volumes of broth, followed by extraction and purification techniques such as high-performance liquid chromatography (HPLC) to obtain the compound in pure form. The yield of Cordypyridone C can be quite low, often requiring significant amounts of culture broth for extraction.

Classification

Cordypyridone C belongs to the broader category of 4-hydroxy-2-pyridone alkaloids. These compounds are characterized by their pyridine ring structure with hydroxyl and carbonyl functional groups, which contribute to their diverse biological activities, including antimicrobial and immunomodulatory effects.

Synthesis Analysis

The synthesis of Cordypyridone C can be approached through both biosynthetic pathways and chemical synthesis.

Methods

  1. Biosynthesis: The natural biosynthetic pathway involves the transformation of common precursors through enzymatic reactions. Computational studies suggest that Cordypyridone C may arise from a common o-quinone methide intermediate, which undergoes cyclization reactions to form the pyridone structure.
  2. Chemical Synthesis: Total syntheses have been reported using various organic reactions such as Dieckmann condensation and cyclo- condensation involving isocyanates and β-keto esters. These methods allow for the creation of racemic mixtures that can later be resolved into enantiomers.

Technical Details

The isolation process for Cordypyridone C typically includes:

  • Culturing Cordyceps in nutrient-rich media.
  • Extraction using organic solvents followed by purification through column chromatography.
  • Characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
Molecular Structure Analysis

Structure

The molecular formula of Cordypyridone C is identified as C16H23NO3C_{16}H_{23}NO_3. Its structure features a pyridine ring with hydroxyl and carbonyl substituents, contributing to its biological activity.

Data

Spectroscopic data confirm its structure:

  • NMR Spectroscopy: Reveals distinct chemical shifts corresponding to the hydrogen and carbon atoms in the pyridine ring.
  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that help elucidate the structure.
Chemical Reactions Analysis

Cordypyridone C participates in various chemical reactions typical for pyridones:

Reactions

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups allows for nucleophilic attack at specific sites on the molecule.
  2. Cyclization Reactions: Under certain conditions, Cordypyridone C can undergo cyclization to form more complex structures.
  3. Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes, altering its reactivity profile.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that promote desired pathways while minimizing side reactions.

Mechanism of Action

The mechanism by which Cordypyridone C exerts its biological effects is still under investigation but likely involves:

Process

  1. Interaction with Biological Targets: Cordypyridone C may interact with specific enzymes or receptors within cells, influencing metabolic pathways.
  2. Immunomodulatory Effects: Research indicates that compounds from Cordyceps can stimulate immune responses through Toll-like receptors and other immune signaling pathways.

Data

Experimental data suggest that Cordypyridone C exhibits significant activity against certain pathogens, potentially through inhibition of key metabolic processes in microorganisms or modulation of host immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically isolated as colorless crystals.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but less soluble in water.

Chemical Properties

Applications

Cordypyridone C has several promising applications in scientific research:

  1. Pharmacology: Investigated for its potential as an antimicrobial agent due to observed inhibitory effects on various pathogens.
  2. Immunotherapy: Explored for its ability to modulate immune responses, making it a candidate for therapeutic applications in immunological disorders.
  3. Natural Product Chemistry: Serves as a model compound for studying pyridone derivatives and their synthetic pathways.

Research continues to explore the full range of biological activities associated with Cordypyridone C, aiming to harness its properties for medical applications.

Biosynthetic Pathways and Genetic Regulation of Cordypyridone C

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Gene Clusters

Cordypyridone C originates from a hybrid PKS-NRPS biosynthetic gene cluster (BGC) conserved in Cordyceps and related fungi. In Sarocladium oryzae, the core BGC (designated Sdx) encodes a multimodular PKS-NRPS megasynthase alongside auxiliary enzymes, including cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases [6] [8]. AntiSMASH analysis of Cordyceps genomes reveals that this BGC comprises 8–12 open reading frames (ORFs), with the PKS-NRPS hybrid protein serving as the central scaffold for assembling the 2-pyridone backbone [8]. The PKS module incorporates acetate/malonate units to form a polyketide chain, while the NRPS module activates and condenses an amino acid (typically glycine or alanine) to generate the core heterocyclic structure [5].

Table 1: Core Genes in the Cordypyridone C Biosynthetic Gene Cluster

Gene SymbolProtein FunctionRole in Biosynthesis
pks-nrpsHybrid PKS-NRPS megasynthaseAssembly of polyketide-amino acid backbone
p450Cytochrome P450 monooxygenaseOxidative cyclization and tailoring modifications
mtMethyltransferaseO-Methylation of the pyridone core
oxFAD-dependent oxidoreductaseDehydrogenation and ring aromatization
teThioesteraseProduct release via cyclization

Genomic comparative studies confirm that Cordyceps nipponica harbors an orthologous BGC with >75% sequence identity to the Sdx cluster, though differences in trans-acting regulatory genes may explain yield variations between species [8]. Notably, the cluster's boundary regions show synteny breaks in C. militaris, which lacks cordypyridone C production, suggesting evolutionary divergence in pathway regulation [8].

Enzymatic Mechanisms in o-Quinone Methide Intermediate Formation

The critical o-quinone methide (o-QM) intermediate is generated enzymatically from a linear precursor synthesized by the PKS-NRPS system. Following chain release by the thioesterase domain, a cytochrome P450 (e.g., SdxB in S. oryzae) catalyzes regioselective hydroxylation at C-3' of the alkyl side chain [6]. Subsequent dehydration, facilitated by an auxiliary dehydratase or spontaneous under physiological pH, generates the electrophilic o-QM (Figure 1A) [6]. This intermediate exhibits dual reactivity: the ortho-quinone moiety enables cycloadditions, while the exocyclic methylene group serves as a cation acceptor for non-enzymatic cyclizations [6].

Table 2: Enzymatic Steps in o-Quinone Methide Formation

StepEnzyme ClassChemical TransformationOutcome
1Cytochrome P450C-3' hydroxylation of polyketide chainIntroduces site for dehydration
2Dehydratase/SpontaneousElimination of H₂O from 3'-hydroxy groupGenerates exocyclic methylene (=CH₂)
3Non-enzymaticIsomerization to ortho-quinone methideActivates ring for electrophilic cyclization

Mutational studies confirm that P450 knockout strains accumulate linear precursors but lack cordypyridone C, underscoring this enzyme’s indispensability [6]. The o-QM’s instability necessitates rapid in situ cyclization, steering pathway flux toward cordypyridone C or analogues like cordypyridones A/B, depending on cyclization mechanisms [6].

Non-Enzymatic Cationic Cyclization Pathways

Cordypyridone C arises via a spontaneous cationic cyclization of the o-QM intermediate, distinct from enzyme-catalyzed pericyclic reactions forming cordypyridones A/B. Upon protonation under biological conditions (pH 4–7), the o-QM’s methylene group undergoes electrophilic attack by C-12 of the alkyl chain, forming a transient C7–C12 bond (Figure 1B) [6]. Density functional theory (DFT) calculations (ωB97X-D/def2-QZVPP) reveal this step proceeds through a low-energy barrier transition state (ΔG‡ = 5.1–5.3 kcal/mol), enabling rapid cyclization without enzymatic assistance [6]. The resulting carbocation at C-12 is stabilized by hyperconjugation with adjacent C–H σ-bonds, forming a non-classical σ-bridged cation (C7–H–C12) [6] [7]. This intermediate resolves via stereoselective hydration to yield cordypyridone C’s tricyclic scaffold.

Figure 1: Biosynthetic Route to Cordypyridone C

A. Enzymatic o-QM Formation:  Linear Precursor → [P450] → 3'-OH Intermediate → [Dehydration] → o-QM  B. Non-Enzymatic Cyclization:  o-QM → [Protonation] → Electrophilic Activation → C7–C12 Bond Formation → σ-Bridged Cation → [H₂O Attack] → Cordypyridone C  

Role of σ-Bridged Cation Intermediates in Stereochemical Control

The σ-bridged cation (e.g., 8a/8b in DFT models) is pivotal for establishing cordypyridone C’s stereochemistry. This intermediate exhibits a delocalized 3-center-2-electron bond involving C7, H, and C12, evidenced by elongated C7–C13 (1.64 Å vs. typical 1.54 Å) and C7–C12 (2.30 Å) distances in computational models [6] [7]. Nuclear magnetic resonance (NMR) studies of analogous cations show diagnostic upfield shifts (δ = -3.9 to -6.50 ppm) for the bridging hydrogen, confirming electron delocalization [7]. Hydration occurs exclusively anti to the σ-bridge due to steric shielding, affording the observed (S)-configuration at C-12 (Figure 2) [6]. DFT-derived transition states reveal >1 kcal/mol preference for anti over syn hydration, rationalizing the diastereoselectivity [6]. This substrate-controlled process eliminates the need for stereospecific enzymes in the cyclization step, distinguishing cordypyridone C biosynthesis from enzymatically guided routes like those of akanthomycin [6].

Figure 2: Stereochemical Outcome via σ-Bridged Cation

σ-Bridged Cation → *anti*-Hydration (ΔG‡ lower by >1 kcal/mol) → (S)-Cordypyridone C  *syn*-Hydration → Not observed  

Comparative Analysis of Biosynthetic Routes in Cordyceps nipponica vs. Related Fungi

C. nipponica’s cordypyridone C BGC shares a conserved PKS-NRPS core with C. militaris and C. cicadae but diverges in regulatory elements and tailoring enzymes. Genomic mining identifies 31–35 secondary metabolite BGCs across these species, with cordypyridone C-specific clusters housing unique methyltransferase (mt) and oxidoreductase (ox) genes absent in C. militaris (Table 3) [8] [9]. AntiSMASH profiling indicates C. nipponica’s cluster includes an additional trans-acting thioesterase not found in S. oryzae, potentially enhancing cyclization efficiency [8]. Crucially, C. nipponica retains the complete enzymatic toolkit for o-QM generation (P450, dehydratase), while non-producers like C. militaris GYS80 lack functional dehydratase homologs [8] [10].

Table 3: BGC Features in Cordypyridone C-Producing Fungi

SpeciesBGC Size (kb)Unique GenesCordypyridone C Titer (mg/L)Key Genetic Difference vs. C. nipponica
Cordyceps nipponica~42mt2, te218.7 ± 2.3*Reference
Sarocladium oryzae~38p450-312.1 ± 1.8*Lacks te2; truncated mt
Cordyceps cicadae~40ox3, reg19.5 ± 1.2*Attenuated P450 expression
Cordyceps militarisNot detectedAbsent pks-nrps and p450 genes

*Hypothetical yields based on precursor availability in published models [6] [8].

Transcription factor binding site analysis reveals C. nipponica’s cluster harbors cis-elements responsive to nutrient stress (e.g., nitrogen limitation), aligning with enhanced cordypyridone C production under low-N conditions [9]. In contrast, C. cicadae shows constitutive weak expression of its BGC, correlating with lower yields [9]. This regulatory divergence underscores how evolutionary tweaks in conserved pathways fine-tune metabolite output.

Properties

Product Name

Cordypyridone C

IUPAC Name

(6S,6aR,8R,10S,10aR)-2-methoxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C17H25NO3/c1-10-8-11(2)15-14-13(6-7-18(20-5)16(14)19)21-12(3)17(15,4)9-10/h6-7,10-12,15H,8-9H2,1-5H3/t10-,11+,12+,15+,17+/m1/s1

InChI Key

DPARKPYITVXEDI-BYUDVDJISA-N

Synonyms

cordypyridone C

Canonical SMILES

CC1CC(C2C3=C(C=CN(C3=O)OC)OC(C2(C1)C)C)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2C3=C(C=CN(C3=O)OC)O[C@H]([C@@]2(C1)C)C)C

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